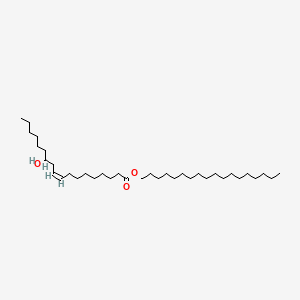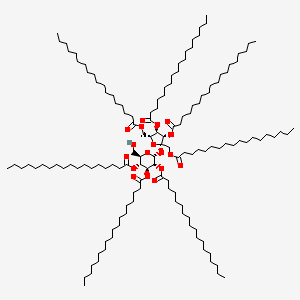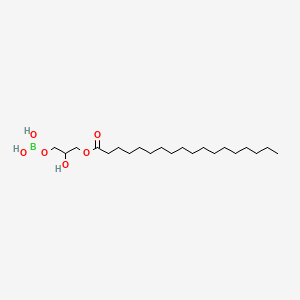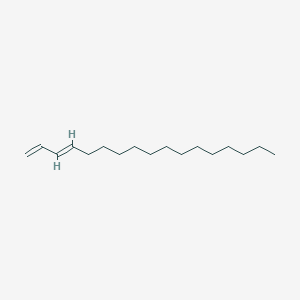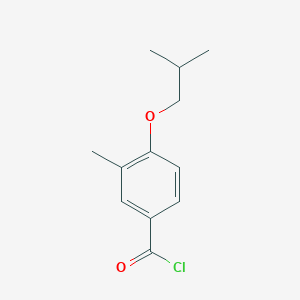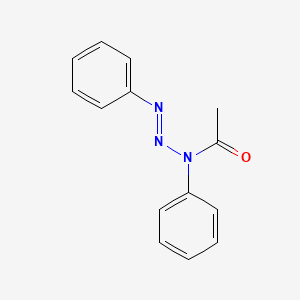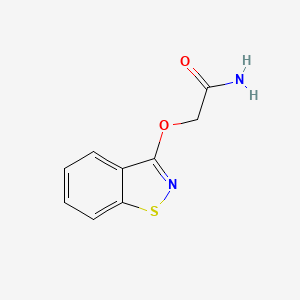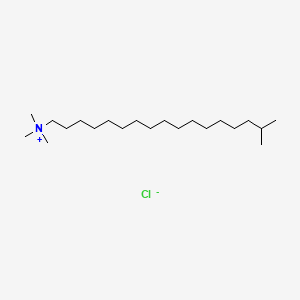
Isooctadecyltrimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a quaternary ammonium salt, which is widely used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctadecyltrimethylammonium chloride can be synthesized through the quaternization of isooctadecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
Isooctadecylamine+Methyl chloride→Isooctadecyltrimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isooctadecyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, when reacted with sodium hydroxide, the product would be isooctadecyltrimethylammonium hydroxide.
Scientific Research Applications
Isooctadecyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.
Medicine: It has applications in drug delivery systems where it helps in the formation of micelles and liposomes.
Industry: It is used in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The mechanism of action of isooctadecyltrimethylammonium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases. In biological systems, it can disrupt cell membranes due to its ability to integrate into lipid bilayers, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Used in similar applications as isooctadecyltrimethylammonium chloride but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions compared to compounds with shorter chains. This makes it particularly effective in applications requiring strong surfactant properties.
Properties
CAS No. |
84924-21-0 |
|---|---|
Molecular Formula |
C21H46ClN |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
trimethyl(16-methylheptadecyl)azanium;chloride |
InChI |
InChI=1S/C21H46N.ClH/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(3,4)5;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GZVRVSOYCRQICQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


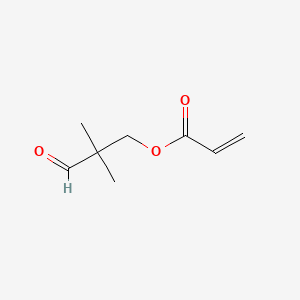
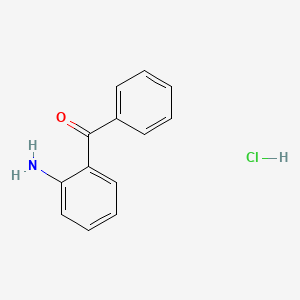
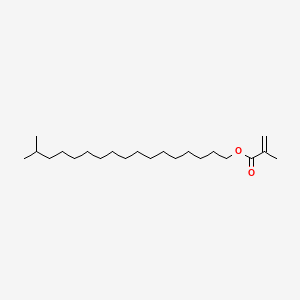
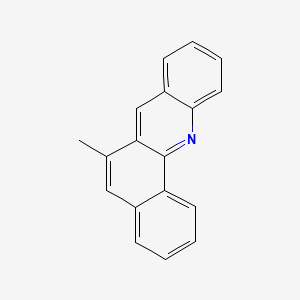

![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
